N-[(3-ethylphenyl)methylidene]-4-methylbenzenesulfonamide
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Overview
Description
N-[(3-ethylphenyl)methylidene]-4-methylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with an ethyl group and a methylidene group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-ethylphenyl)methylidene]-4-methylbenzenesulfonamide typically involves the condensation reaction between 3-ethylbenzaldehyde and 4-methylbenzenesulfonamide. The reaction is usually carried out in the presence of a suitable catalyst, such as an acid or base, under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then cooled, and the product is isolated through filtration or crystallization. The purity of the final product is ensured through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(3-ethylphenyl)methylidene]-4-methylbenzenesulfonamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
N-[(3-ethylphenyl)methylidene]-4-methylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use as a pharmaceutical agent due to its sulfonamide structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(3-ethylphenyl)methylidene]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets in biological systems. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can interfere with the synthesis of folic acid in bacteria, leading to their death.
Comparison with Similar Compounds
Similar Compounds
- **N-(4-ethylphenyl)-N-[2-(3-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide
- **N’-[(1E)-(4-ethylphenyl)methylidene]-3-(furan-2-yl)-1H-pyrazole-5-carbohydrazide
- **2-{[4,5-BIS(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’-[(E)-1-(3-METHOXYPHENYL)ETHYLIDENE]ACETOHYDRAZIDE
Uniqueness
N-[(3-ethylphenyl)methylidene]-4-methylbenzenesulfonamide is unique due to its specific substitution pattern on the benzene ring, which can influence its chemical reactivity and biological activity. The presence of both ethyl and methylidene groups provides distinct steric and electronic properties compared to other sulfonamides.
Properties
Molecular Formula |
C16H17NO2S |
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Molecular Weight |
287.4 g/mol |
IUPAC Name |
N-[(3-ethylphenyl)methylidene]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C16H17NO2S/c1-3-14-5-4-6-15(11-14)12-17-20(18,19)16-9-7-13(2)8-10-16/h4-12H,3H2,1-2H3 |
InChI Key |
VFPDZHJXRIJUNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC=C1)C=NS(=O)(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
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